molecular formula C28H28N2O4 B7440806 FXIa-IN-7

FXIa-IN-7

カタログ番号 B7440806
分子量: 456.5 g/mol
InChIキー: GOERAAJVARXHDP-JWQCQUIFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FXIa-IN-7 is a small molecule inhibitor that has been developed to target factor XIa, a serine protease involved in the coagulation cascade. The inhibition of factor XIa has been shown to be a potential therapeutic strategy for preventing thrombosis without increasing the risk of bleeding.

作用機序

FXIa-IN-7 inhibits factor XIa by binding to its active site and preventing the cleavage of factor IX to factor IXa. This, in turn, prevents the activation of factor X and the formation of thrombin. FXIa-IN-7 has been shown to be a selective inhibitor of factor XIa and does not affect other coagulation factors or platelet function.
Biochemical and Physiological Effects:
FXIa-IN-7 has been shown to reduce thrombus formation in preclinical models without increasing the risk of bleeding. In addition, FXIa-IN-7 has been shown to have a longer half-life than other factor XIa inhibitors, which may make it a more attractive therapeutic option. FXIa-IN-7 has also been shown to be effective in preventing thrombosis in animal models of arterial and venous thrombosis.

実験室実験の利点と制限

One advantage of using FXIa-IN-7 in lab experiments is its selectivity for factor XIa. This makes it a useful tool for studying the role of factor XIa in thrombosis without affecting other coagulation factors or platelet function. However, one limitation of using FXIa-IN-7 is its relatively short half-life, which may require frequent dosing in experiments.

将来の方向性

There are several future directions for the development of FXIa-IN-7. One potential direction is the optimization of its pharmacokinetic properties to increase its half-life and reduce the need for frequent dosing. Another direction is the development of combination therapies that target multiple points in the coagulation cascade to achieve greater antithrombotic efficacy. Finally, the clinical development of FXIa-IN-7 for the prevention of thrombosis in humans is an important future direction.

合成法

FXIa-IN-7 was synthesized using a convergent synthetic route that involved the coupling of two key intermediates. The first intermediate was prepared by reacting 4-(4-aminophenyl)-1,2,3-thiadiazole with 2-chloro-5-nitropyridine in the presence of a base. The second intermediate was prepared by reacting 2-methoxy-5-nitrobenzaldehyde with 2-aminobenzothiazole in the presence of a base. The two intermediates were then coupled using a Suzuki-Miyaura cross-coupling reaction to yield FXIa-IN-7.

科学的研究の応用

FXIa-IN-7 has been extensively studied in preclinical models for its potential use as an antithrombotic agent. In vitro studies have shown that FXIa-IN-7 selectively inhibits factor XIa without affecting other coagulation factors or platelet function. In vivo studies have demonstrated that FXIa-IN-7 reduces thrombus formation without increasing the risk of bleeding. FXIa-IN-7 has also been shown to be effective in preventing thrombosis in animal models of arterial and venous thrombosis.

特性

IUPAC Name

1-[(2S)-2-[3-[(3S)-3-amino-2,3-dihydro-1-benzofuran-5-yl]-5-propan-2-ylphenyl]-2-hydroxyethyl]indole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4/c1-16(2)19-10-20(18-6-7-26-23(13-18)24(29)15-34-26)12-21(11-19)25(31)14-30-9-8-17-4-3-5-22(27(17)30)28(32)33/h3-13,16,24-25,31H,14-15,29H2,1-2H3,(H,32,33)/t24-,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOERAAJVARXHDP-JWQCQUIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C2=CC3=C(C=C2)OCC3N)C(CN4C=CC5=C4C(=CC=C5)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=CC(=C1)C2=CC3=C(C=C2)OC[C@H]3N)[C@@H](CN4C=CC5=C4C(=CC=C5)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FXIa-IN-7

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。